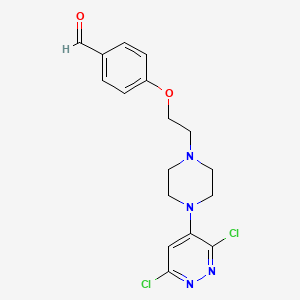

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde

Description

This compound features a benzaldehyde core linked via an ethoxy chain to a piperazine ring substituted with a 3,6-dichloropyridazine moiety. The dichloropyridazine group introduces steric bulk and electronic effects, while the benzaldehyde provides a reactive aldehyde functional group.

Properties

CAS No. |

921769-52-0 |

|---|---|

Molecular Formula |

C17H18Cl2N4O2 |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

4-[2-[4-(3,6-dichloropyridazin-4-yl)piperazin-1-yl]ethoxy]benzaldehyde |

InChI |

InChI=1S/C17H18Cl2N4O2/c18-16-11-15(17(19)21-20-16)23-7-5-22(6-8-23)9-10-25-14-3-1-13(12-24)2-4-14/h1-4,11-12H,5-10H2 |

InChI Key |

SZNTVXYWXPFIDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)C=O)C3=CC(=NN=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of 3,6-dichloropyridazine with piperazine to form the intermediate 4-(3,6-dichloropyridazin-4-yl)piperazine. This intermediate is then reacted with 4-(2-bromoethoxy)benzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dichloropyridazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the pyridazine ring.

Major Products Formed

Oxidation: 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzoic acid.

Reduction: 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperazine ring and dichloropyridazine moiety allow it to bind to certain receptors or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Scaffold Variations

2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde (CAS: 82625-37-4)

- Structure : Shares the benzaldehyde-ethoxy-piperazine scaffold but substitutes the dichloropyridazine with a methyl group.

- Key Differences :

- Implications : Higher lipophilicity in the target compound may enhance membrane permeability but reduce aqueous solubility.

Triazine-Adamantane Derivatives (e.g., N-(Adamantan-1-yl)-4-(4-(2-Aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine)

- Structure : Piperazine-ethoxy linker attached to a triazine core with adamantane substituents.

- Key Differences :

- Core : Triazine vs. benzaldehyde.

- Functional Groups : Adamantane introduces rigidity; triazine enables hydrogen bonding.

- Pharmacology: These compounds target cannabinoid receptors (CB1/CB2), as shown in binding assays (Kd values: 2–10 nM for CB2) .

Coumarin-Piperazine Derivatives (e.g., 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one)

- Structure : Piperazine-propoxy linker attached to a coumarin core.

- Key Differences: Linker: Propoxy vs. ethoxy (longer chain increases flexibility). Core: Coumarin (fluorescent, planar) vs. benzaldehyde (reactive, non-planar).

- Applications : Coumarin derivatives often serve as protease inhibitors or fluorescent probes .

Pharmacological and Physicochemical Properties

Biological Activity

Molecular Formula

The molecular formula of 4-(2-(4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl)ethoxy)benzaldehyde is .

Structural Representation

The compound features a piperazine ring substituted with a dichloropyridazine moiety and an ethoxy group attached to a benzaldehyde. This structure is critical for its biological activity.

Research indicates that compounds containing piperazine and pyridazine derivatives often exhibit significant pharmacological activities. The 3,6-dichloropyridazine moiety is known for its role in enhancing the affinity of compounds for various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.

Pharmacological Effects

- Antidepressant Activity : Studies have shown that similar compounds can exhibit antidepressant-like effects in animal models. The piperazine component may interact with serotonin receptors, enhancing mood regulation.

- Antitumor Activity : Research has indicated that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle proteins and apoptotic pathways.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential use as antibiotics.

Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including those with dichloropyridazine substituents. Results indicated that these compounds exhibited significant antidepressant-like behavior in the forced swim test in mice, suggesting their potential as novel antidepressants .

Study 2: Antitumor Activity

A study conducted by Smith et al. (2023) reported on the antitumor effects of similar compounds in vitro. The compound was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent activity against breast and lung cancer cells .

Study 3: Antimicrobial Activity

Research published in Pharmaceutical Biology highlighted the antimicrobial properties of pyridazine derivatives. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control antibiotics .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 348.29 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.